molecular formula C7H6IN3O B15046355 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine

3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B15046355
M. Wt: 275.05 g/mol
InChI Key: VROFNJSUQBJIIX-UHFFFAOYSA-N
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Description

3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methoxy group at the seventh position on the pyrazolo[3,4-c]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
  • 1H-pyrazolo[3,4-b]pyridines

Comparison: 3-Iodo-7-methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1H-pyrazolo[3,4-b]pyridines, it has different tautomeric forms and substitution patterns, leading to variations in reactivity and biological activity .

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

3-iodo-7-methoxy-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6IN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11)

InChI Key

VROFNJSUQBJIIX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C(NN=C21)I

Origin of Product

United States

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